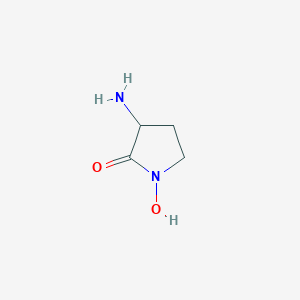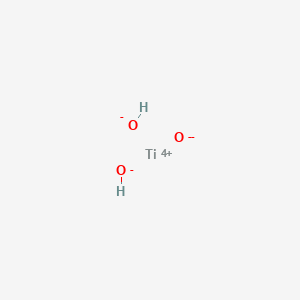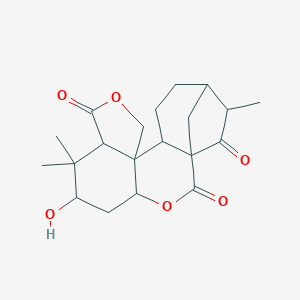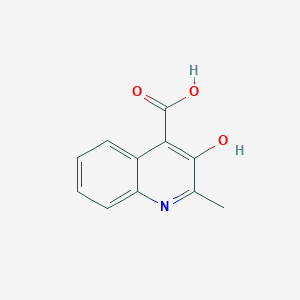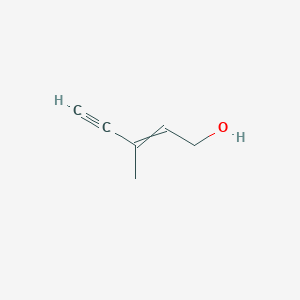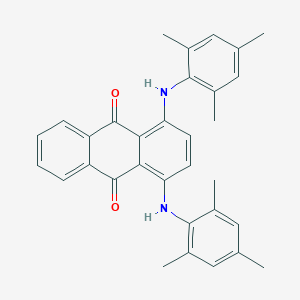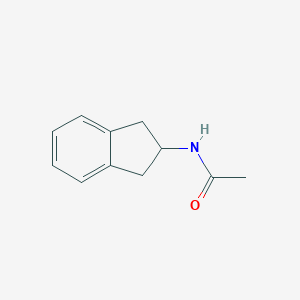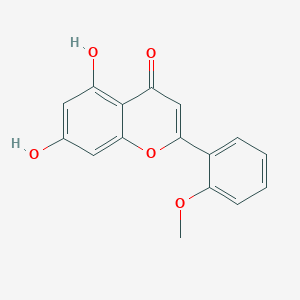
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(2-methoxyphenyl)-, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the roots of kava plant (Piper methysticum). FKA has been extensively studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects.
Wirkmechanismus
The mechanism of action of FKA is not fully understood. However, several studies have suggested that FKA targets multiple signaling pathways involved in cancer cell proliferation and survival. FKA induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. FKA also inhibits the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, FKA inhibits the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that promotes cancer cell survival and proliferation.
Biochemische Und Physiologische Effekte
FKA has been shown to modulate various biochemical and physiological processes. FKA inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. FKA also inhibits the activity of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) involved in inflammation and cancer cell survival. Additionally, FKA inhibits the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FKA in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. FKA has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, the low solubility of FKA in water can limit its use in some experiments. Additionally, the purity of FKA can affect its activity, highlighting the importance of efficient separation and purification methods.
Zukünftige Richtungen
Several future directions can be explored in the study of FKA. One direction is the optimization of the synthesis method to increase the yield and purity of FKA. Another direction is the investigation of FKA's potential as a combination therapy with other anti-cancer drugs. Additionally, the study of FKA's effects on the immune system and gut microbiota can provide insights into its potential as an anti-inflammatory agent. The development of FKA derivatives with improved solubility and activity can also be explored.
Conclusion:
In conclusion, FKA is a naturally occurring chalcone with potential therapeutic properties. FKA has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial effects. The mechanism of action of FKA involves the modulation of multiple signaling pathways involved in cancer cell proliferation and survival. FKA has low toxicity in normal cells and has potential as a candidate for cancer therapy. However, the low solubility of FKA and the purity of the extract can limit its use in some experiments. Several future directions can be explored in the study of FKA, including the optimization of the synthesis method and the investigation of FKA's effects on the immune system and gut microbiota.
Synthesemethoden
The synthesis of FKA involves the extraction of kava roots using solvents like ethanol or methanol. The extract is then subjected to chromatographic separation and purification to obtain pure FKA. The yield of FKA depends on the purity of the extract and the efficiency of the separation and purification process.
Wissenschaftliche Forschungsanwendungen
FKA has been extensively studied for its potential therapeutic properties. Several studies have reported the anti-cancer effects of FKA in various cancer cell lines, including breast, prostate, colon, and lung cancer. FKA induces apoptosis (programmed cell death) and inhibits the proliferation of cancer cells by targeting multiple signaling pathways. FKA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, FKA exhibits anti-microbial activity against various bacteria and fungi.
Eigenschaften
CAS-Nummer |
10458-35-2 |
|---|---|
Produktname |
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(2-methoxyphenyl)- |
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)14-8-12(19)16-11(18)6-9(17)7-15(16)21-14/h2-8,17-18H,1H3 |
InChI-Schlüssel |
SWYVZKGICYEZDR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



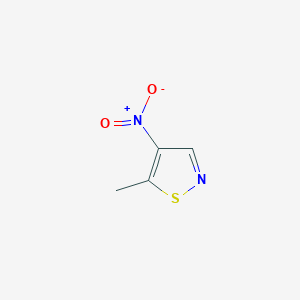
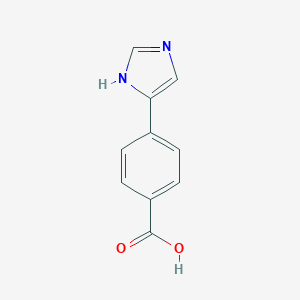
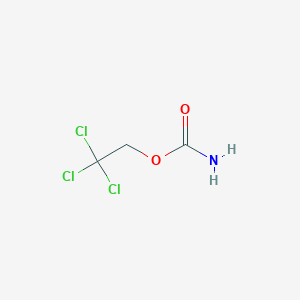
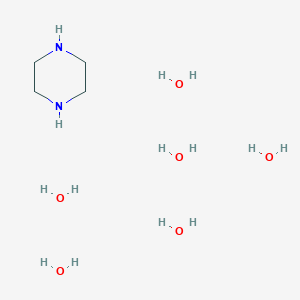
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)

